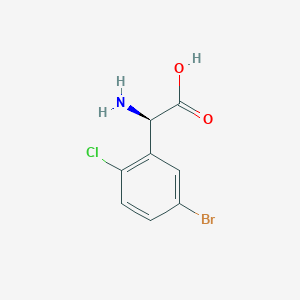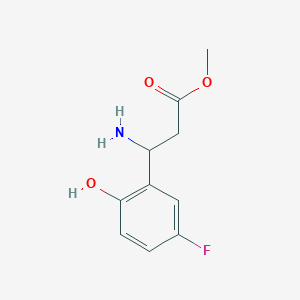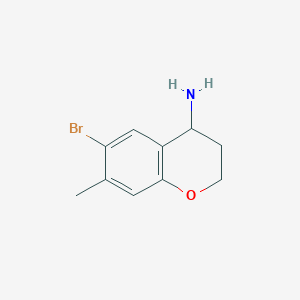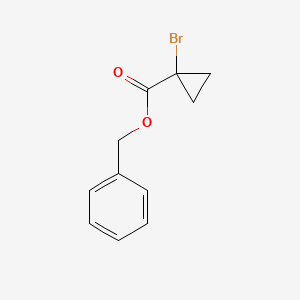
Benzyl 1-bromocyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-bromocyclopropane-1-carboxylate typically involves the bromination of cyclopropane carboxylate derivatives. One common method includes the reaction of cyclopropane carboxylic acid with benzyl alcohol in the presence of a brominating agent such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally synthesized in controlled laboratory settings due to its specialized applications .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 1-bromocyclopropane-1-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form cyclopropane derivatives.
Oxidation Reactions: It can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide (NaN₃) and potassium tert-butoxide (KOtBu).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) are used.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Major Products Formed
Substitution: Formation of azido derivatives or other substituted cyclopropane compounds.
Reduction: Formation of cyclopropane derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
Benzyl 1-bromocyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzyl 1-bromocyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The bromine atom in the compound can act as a leaving group, facilitating various chemical reactions. The cyclopropane ring structure also contributes to its reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl 1-chlorocyclopropane-1-carboxylate
- Benzyl 1-iodocyclopropane-1-carboxylate
- Cyclopropane carboxylic acid derivatives
Uniqueness
Benzyl 1-bromocyclopropane-1-carboxylate is unique due to its specific bromine substitution, which imparts distinct reactivity and chemical properties compared to its chloro and iodo counterparts. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C11H11BrO2 |
|---|---|
Peso molecular |
255.11 g/mol |
Nombre IUPAC |
benzyl 1-bromocyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H11BrO2/c12-11(6-7-11)10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8H2 |
Clave InChI |
VNPIDJXSIFIIIE-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C(=O)OCC2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


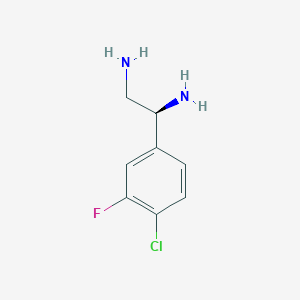
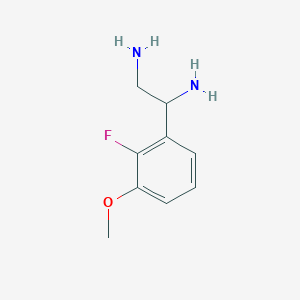
![6-Bromo-2-phenylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B13043301.png)

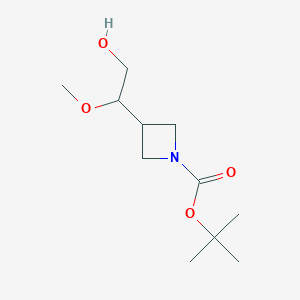
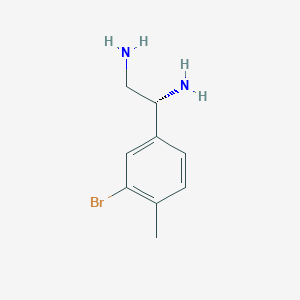
![2-Chloro-4-phenoxy-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13043329.png)
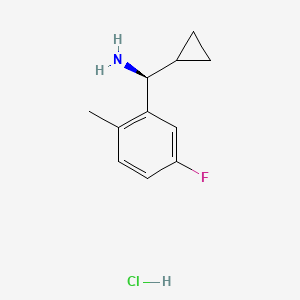

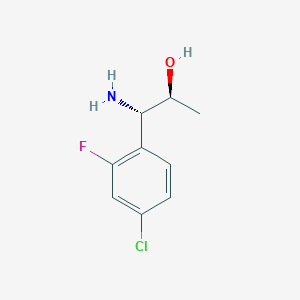
![(S)-1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B13043343.png)
